Cenicriviroc is a novel compound primarily recognized for its role as a dual antagonist of C-C chemokine receptors 2 and 5 (CCR2 and CCR5). These receptors are significant in mediating inflammatory responses, making Cenicriviroc a candidate for treating various inflammatory conditions, particularly in liver diseases such as non-alcoholic steatohepatitis (NASH) and fibrosis. The compound's ability to inhibit monocyte recruitment and modulate macrophage polarization positions it as a promising therapeutic agent in managing chronic inflammatory diseases and metabolic disorders .
Cenicriviroc was developed by the pharmaceutical company Tobira Therapeutics, which aimed to address unmet medical needs in liver diseases. The compound is classified as a small molecule drug and is categorized under the broader class of anti-inflammatory agents due to its mechanism of action targeting chemokine receptors involved in immune cell trafficking .
The synthesis of Cenicriviroc involves several key steps, typically utilizing organic synthesis techniques. The process includes:
The specific synthetic route may vary depending on the desired formulation or application, including lipid-based formulations that enhance bioavailability .
Cenicriviroc has a complex molecular structure characterized by its dual receptor antagonism. Its chemical formula is , with a molecular weight of approximately 478.58 g/mol. The structural features include:
The three-dimensional conformation of Cenicriviroc allows it to effectively fit into the binding sites of its target receptors, inhibiting their activity .
Cenicriviroc primarily undergoes metabolic reactions in the liver, where it is transformed by cytochrome P450 enzymes. Key reactions include:
These metabolic pathways are crucial for understanding the drug's pharmacokinetics and potential interactions with other medications .
Cenicriviroc exerts its therapeutic effects through the antagonism of CCR2 and CCR5 receptors. This mechanism involves:
These actions lead to reduced inflammation, fibrosis progression, and improved metabolic parameters in models of NASH .
These properties are essential for formulating effective pharmaceutical preparations .
Cenicriviroc has shown potential in various scientific applications:
Ongoing research aims to explore additional therapeutic indications for Cenicriviroc, highlighting its versatility as a dual receptor antagonist in inflammatory disease management .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: